An In-depth Technical Guide to the Chemical Properties and Structure of 1-Octanethiol
An In-depth Technical Guide to the Chemical Properties and Structure of 1-Octanethiol
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Octanethiol (CH₃(CH₂)₇SH) is a linear alkanethiol that is utilized in a variety of scientific and industrial applications. It is of particular interest to researchers in materials science and drug development due to its ability to form self-assembled monolayers (SAMs) on metal surfaces, its role as a capping agent for nanoparticles, and its utility as a synthetic intermediate. This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental methodologies for 1-Octanethiol.
Chemical Structure and Identification
1-Octanethiol consists of an eight-carbon alkyl chain with a thiol functional group (-SH) at the terminal position.[1]
Molecular Structure of 1-Octanethiol
Caption: Ball-and-stick model of the 1-Octanethiol molecule.
Table 1: Identifiers and Synonyms for 1-Octanethiol
| Identifier | Value |
| IUPAC Name | Octane-1-thiol[1] |
| CAS Number | 111-88-6[1] |
| Molecular Formula | C₈H₁₈S[1] |
| Synonyms | 1-Mercaptooctane, n-Octyl mercaptan, Octyl mercaptan, n-Octanethiol[1] |
Physicochemical Properties
1-Octanethiol is a colorless liquid with a characteristic mild odor.[1] It is insoluble in water but soluble in many organic solvents.[1]
Table 2: Physical and Chemical Properties of 1-Octanethiol
| Property | Value |
| Molecular Weight | 146.30 g/mol [1] |
| Boiling Point | 197-200 °C[2][3] |
| Melting Point | -49 °C[3] |
| Density | 0.843 g/mL at 25 °C[2][3] |
| Flash Point | 68 °C (closed cup)[2] |
| Refractive Index (n20/D) | 1.452[2] |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 3: ¹H NMR Spectroscopic Data for 1-Octanethiol
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ~2.5 | Quartet | -CH₂-SH |
| ~1.6 | Multiplet | -CH₂-CH₂-SH |
| ~1.3 | Multiplet | -(CH₂)₅- |
| ~0.9 | Triplet | -CH₃ |
Table 4: ¹³C NMR Spectroscopic Data for 1-Octanethiol
| Chemical Shift (δ) ppm | Assignment |
| ~39.0 | -CH₂-SH |
| ~34.0 | -CH₂-CH₂-SH |
| ~31.8 | -(CH₂)₅- |
| ~29.2 | -(CH₂)₅- |
| ~28.3 | -(CH₂)₅- |
| ~24.6 | -(CH₂)₅- |
| ~22.6 | -CH₂-CH₃ |
| ~14.1 | -CH₃ |
Note: Exact chemical shifts may vary depending on the solvent and instrument used.
Infrared (IR) Spectroscopy
Table 5: Key Infrared Absorption Peaks for 1-Octanethiol
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |
| 2955-2850 | Strong | C-H stretch (alkane) |
| 2600-2550 | Weak | S-H stretch |
| 1465 | Medium | C-H bend (methylene) |
| 1375 | Medium | C-H bend (methyl) |
Mass Spectrometry
The mass spectrum of 1-Octanethiol shows a molecular ion peak (M⁺) at m/z = 146. The fragmentation pattern is characteristic of a long-chain alkane with a terminal thiol group. Common fragments include the loss of the thiol group and cleavage along the alkyl chain.
Experimental Protocols
Determination of Boiling Point
A standard method for determining the boiling point of a liquid such as 1-Octanethiol involves using a Thiele tube or a distillation apparatus.[4][5][6][7]
Methodology:
-
A small amount of 1-Octanethiol is placed in a small test tube.
-
A capillary tube, sealed at one end, is inverted and placed into the test tube.
-
The test tube is attached to a thermometer and heated in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).
-
The sample is heated until a steady stream of bubbles emerges from the capillary tube.
-
The heat is removed, and the temperature at which the liquid begins to enter the capillary tube is recorded as the boiling point.
Determination of Density
The density of 1-Octanethiol can be accurately measured using a digital density meter or a pycnometer according to standard test methods like ASTM D4052 or ASTM D1475.[1][2][8][9]
Methodology (using a pycnometer):
-
A clean, dry pycnometer of a known volume is weighed.
-
The pycnometer is filled with 1-Octanethiol, ensuring no air bubbles are present.
-
The filled pycnometer is weighed.
-
The density is calculated by dividing the mass of the 1-Octanethiol by the volume of the pycnometer.
Synthesis of 1-Octanethiol
A common laboratory synthesis of 1-Octanethiol involves the reaction of an alkyl halide with thiourea, followed by hydrolysis of the resulting isothiouronium salt.[10][11][12] This method is often preferred over the use of sodium hydrosulfide as it can minimize the formation of dialkyl sulfide byproducts.[10][11][12]
Synthesis of 1-Octanethiol via Thiourea Intermediate
Caption: Reaction pathway for the synthesis of 1-Octanethiol.
Methodology:
-
Formation of the Isothiouronium Salt: 1-Bromooctane and thiourea are refluxed in a suitable solvent, such as ethanol.[13] This SN2 reaction forms the S-octylisothiouronium bromide salt.[10][12]
-
Hydrolysis: The isothiouronium salt is then hydrolyzed by heating with an aqueous base, such as sodium hydroxide.[10][11][12][13] This step cleaves the C-S bond of the intermediate, liberating the thiol.
-
Isolation: The resulting 1-Octanethiol is then isolated, typically by extraction and subsequent distillation for purification.[13]
Conclusion
This technical guide has provided a detailed overview of the chemical properties, structure, and common experimental methodologies related to 1-Octanethiol. The tabulated data and procedural outlines are intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who are working with this versatile compound. Accurate characterization and handling of 1-Octanethiol are crucial for its effective application in various fields of research and development.
References
- 1. ASTM D7777 | ASTM Standard Test Method for Density, Relative Density and API Gravity of Liquid [ayalytical.com]
- 2. Standard Test Method for Density and Relative Density of Liquids by Digital Density Meter ( ASTM D 4052) [pachemtech.eu]
- 3. 1-Octanethiol - Wikipedia [en.wikipedia.org]
- 4. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 5. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. uomus.edu.iq [uomus.edu.iq]
- 8. matestlabs.com [matestlabs.com]
- 9. ASTM D4052 | Anton Paar Wiki [wiki.anton-paar.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Video: Preparation and Reactions of Thiols [jove.com]
- 12. 18.7 Thiols and Sulfides – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 13. Organic Syntheses Procedure [orgsyn.org]
